An In-depth Technical Guide to the Chemical Properties of Methyl[(2S)-2-phenylpropyl]amine Hydrochloride
An In-depth Technical Guide to the Chemical Properties of Methyl[(2S)-2-phenylpropyl]amine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl[(2S)-2-phenylpropyl]amine hydrochloride, more commonly known as (+)-methamphetamine hydrochloride or d-methamphetamine hydrochloride, is a potent central nervous system stimulant belonging to the phenethylamine and amphetamine classes of compounds. Its chemical formula is C₁₀H₁₅N·HCl.[1] This molecule is characterized by a chiral center at the alpha-carbon of the propyl side chain, with the (S)-enantiomer being the more pharmacologically active isomer.[2] In its hydrochloride salt form, it exists as a white, odorless, crystalline powder that is soluble in water and alcohol.[1]
This technical guide provides a comprehensive overview of the fundamental chemical properties of (S)-(+)-methamphetamine hydrochloride, intended for researchers, scientists, and drug development professionals. The information presented herein is grounded in established scientific literature and is intended for research and forensic applications.[3]
Molecular Structure and Stereochemistry
The chemical structure of methyl[(2S)-2-phenylpropyl]amine hydrochloride consists of a phenyl ring attached to a propyl group, with a methylamino group at the second position of the propyl chain. The hydrochloride salt is formed by the protonation of the secondary amine.
Figure 1: Chemical structure of methyl[(2S)-2-phenylpropyl]amine hydrochloride.
Physicochemical Properties
The physicochemical properties of methyl[(2S)-2-phenylpropyl]amine hydrochloride are summarized in the table below. These properties are crucial for its handling, formulation, and analytical characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆ClN | [1] |
| Molecular Weight | 185.69 g/mol | [3] |
| Appearance | Colorless crystals or a white, crystalline powder | [1] |
| Odor | Odorless | [1] |
| Melting Point | 171-175 °C | [1] |
| Solubility | Freely soluble in water and ethanol; practically insoluble in diethyl ether | [1][4] |
| Optical Rotation | [α]²⁰_D = +16° to +19° (c=2, water) | [1] |
| pKa | 9.87 | [2] |
Spectroscopic Characterization
Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of methyl[(2S)-2-phenylpropyl]amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (200 MHz, MeOD-D4, TMS) [5]
-
δ 7.32–7.16 (m, 5H): Aromatic protons of the phenyl ring.
-
δ 2.77 (m, 2H): Methylene protons (-CH₂-) adjacent to the phenyl ring.
-
δ 2.51 (m, 1H): Methine proton (-CH-) at the chiral center.
-
δ 2.35 (s, 3H): Protons of the N-methyl group (-NHCH₃).
-
δ 1.00 (d, J = 6.2 Hz, 3H): Protons of the C-methyl group (-CHCH₃).
¹³C NMR (50 MHz, MeOD-D4) [5]
-
δ 140.47, 130.29, 129.49, 127.32: Aromatic carbons.
-
δ 57.69: Methine carbon at the chiral center.
-
δ 43.78: Methylene carbon.
-
δ 33.64: N-methyl carbon.
-
δ 19.05: C-methyl carbon.
Infrared (IR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. A typical ATR-FTIR spectrum of methamphetamine hydrochloride shows characteristic absorption peaks.[6][7]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3021 | C-H stretch | Aromatic |
| 2966 | C-H stretch | Aliphatic |
| 2726, 2457 | N-H stretch | Secondary ammonium salt |
| 1600, 1453 | C=C stretch | Aromatic ring |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is a common technique for the identification of methamphetamine. The mass spectrum is characterized by several key fragment ions.[7]
-
m/z 148 (M⁺-1): Loss of a hydrogen atom from the molecular ion.
-
m/z 134: Resulting from the loss of a methyl group.
-
m/z 91: Tropylium ion (C₇H₇⁺), characteristic of a benzyl group.
-
m/z 58: The base peak, corresponding to the [CH₃CH=NHCH₃]⁺ fragment resulting from alpha-cleavage.
Chemical Reactivity and Stability
Methyl[(2S)-2-phenylpropyl]amine hydrochloride is a relatively stable salt. The free base, however, is a volatile oil and less stable.[4]
-
Acid-Base Properties: As the hydrochloride salt of a secondary amine, it is acidic in aqueous solution, with a pH of a 1 in 10 solution being between 5.0 and 6.0.[1] It will react with bases to liberate the free amine.
-
Oxidative Degradation: Methamphetamine can undergo oxidative degradation, particularly in the presence of hydroxyl radicals and ozone.[8] This can lead to the formation of products such as benzaldehyde and phenyl-2-propanone.[8] In biological systems, oxidative stress is a known mechanism of its neurotoxicity.[9][10][11]
-
Reaction with Formaldehyde: In the presence of formalin, methamphetamine can be N-methylated to form N,N-dimethylamphetamine.[12]
-
Thermal Degradation: When heated, as in smoking, methamphetamine hydrochloride can degrade to form various byproducts, including trans-1-phenyl-1-propene.[4]
-
Hydrolysis: The amide intermediate in some synthesis routes, such as the Leuckart reaction, requires acid hydrolysis to yield the final amine product.[4][13] The amine itself is stable to hydrolysis under normal conditions.
Synthesis and Manufacturing
The synthesis of (S)-(+)-methamphetamine hydrochloride can be achieved through various routes. For research purposes, a common and stereospecific synthesis starts from D-phenylalanine.[14] Another prevalent method in clandestine settings involves the reduction of l-ephedrine or d-pseudoephedrine.[15] The Leuckart reaction, using phenyl-2-propanone (P2P) and N-methylformamide, is also a known route, though it produces a racemic mixture.[4][6]
Example Synthetic Protocol: Synthesis from D-Phenylalanine[15]
This method provides a stereospecific route to the desired (S)-enantiomer. The causality behind this multi-step synthesis lies in the preservation and inversion of stereochemistry at key steps to arrive at the final product with the correct configuration.
-
Reduction of D-phenylalanine (I) to (R)-2-amino-3-phenylpropanol (II): This initial step converts the carboxylic acid to an alcohol while retaining the stereocenter.
-
Protection of the amine group: The amino alcohol (II) is reacted with benzyl chloroformate to form the N-benzyloxycarbonyl derivative (III). This protects the amine from reacting in the subsequent step.
-
Sulfonylation of the alcohol: The hydroxyl group of (III) is reacted with p-toluenesulfonyl chloride to form the O-p-toluenesulfonate ester (IV). This converts the hydroxyl group into a good leaving group.
-
Reductive amination to form (S)-(+)-methamphetamine (VI): The protected intermediate (IV) is reduced with lithium aluminum hydride. This powerful reducing agent cleaves the tosylate and reduces the carbamate to a methylamino group, yielding the free base of methamphetamine.
-
Salt formation: The resulting oily free base is distilled and then treated with hydrochloric acid to form the stable crystalline hydrochloride salt.
Analytical Methodologies
A variety of analytical techniques are employed for the identification and quantification of methyl[(2S)-2-phenylpropyl]amine hydrochloride. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific and sensitive method for the analysis of methamphetamine. The choice of derivatization is key to improving chromatographic performance and mass spectral characteristics.
Figure 2: A generalized workflow for the GC-MS analysis of methamphetamine.
Exemplary GC-MS Protocol for Hair Analysis [14]
-
Sample Preparation:
-
Wash hair samples with methanol to remove external contamination.
-
Digest the hair in 2 N NaOH at 80°C for 1 hour.
-
Perform a liquid-liquid extraction of the digestate.
-
-
Derivatization:
-
Evaporate the extract to dryness.
-
Add heptafluorobutyric anhydride (HFBA) and heat to form the HFB-derivative of methamphetamine. This step is crucial for improving volatility and chromatographic peak shape.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
A typical column is a non-polar capillary column (e.g., HP-5).
-
The mass spectrometer is operated in electron ionization (EI) mode, often with selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
-
Quantification:
-
Use a deuterated internal standard (e.g., methamphetamine-d8) to correct for extraction losses and instrumental variability.
-
Generate a calibration curve using standards of known concentrations.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of methamphetamine, particularly for chiral separations to distinguish between the (S) and (R) enantiomers.
Illustrative Chiral HPLC Method [8]
-
Sample Preparation:
-
For urine samples, perform a liquid-liquid extraction with diethyl ether or a solid-phase extraction (SPE) using a cation exchange cartridge. The choice of extraction method is critical for removing interfering matrix components.
-
-
Chromatographic Conditions:
-
Column: A chiral stationary phase, such as one based on a cyclodextrin or a macrocyclic glycopeptide antibiotic (e.g., Astec CHIROBIOTIC V2), is required for enantiomeric separation.[8]
-
Mobile Phase: A polar ionic mode is often effective, using a mixture of an organic solvent like methanol or acetonitrile with an acidic or basic additive to control the ionization of the analyte and improve peak shape.
-
Detection: UV detection at around 214 nm is suitable. For higher sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS).
-
Conclusion
This technical guide has provided a detailed overview of the core chemical properties of methyl[(2S)-2-phenylpropyl]amine hydrochloride. A thorough understanding of its structure, physicochemical characteristics, spectroscopic profile, reactivity, and analytical methodologies is fundamental for professionals in research, drug development, and forensic science. The information presented, grounded in authoritative sources, serves as a valuable resource for the scientific community.
References
-
Rhodium.ws. Synthesis of Dextroamphetamine Sulfate and Methamphetamine Hydrochloride from D-Phenylalanine. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for testing amphetamine and methamphetamine. [Link]
-
Japanese Pharmacopoeia. Methamphetamine Hydrochloride. [Link]
-
ResearchGate. Typical ATR-FTIR spectra of Methamphetamine, a) High concentration.... [Link]
-
ResearchGate. 13 C solid state NMR spectrum of ephedrine P HCl. [Link]
-
NUST Journal of Natural Sciences. (2024). A new analytical methodology for the detection of Methamphetamine using UV-Vis, FTIR, and GC-MS techniques. [Link]
-
PubMed. (2006). Selection and optimization of hydrolysis conditions for the quantification of urinary metabolites of MDMA. [Link]
-
RSC.org. Supporting Information Section. [Link]
-
SciSpace. Gas-Phase Reactions of Methamphetamine with Hydroxyl Radicals and Ozone. [Link]
-
SpectraBase. Methamphetamine - Optional[1H NMR] - Chemical Shifts. [Link]
-
ACS Publications. (2018). DARK Classics in Chemical Neuroscience: Methamphetamine. [Link]
-
U.S. Department of Justice. (2015). Clandestine Methamphetamine Manufacturing: Understanding Lab Reports. [Link]
-
Johns Hopkins University. (2009). Hydrolysis of 3,4-methylenedioxymethamphetamine (MDMA) metabolite conjugates in human, squirrel monkey, and rat plasma. [Link]
-
National Center for Biotechnology Information. (2009). Hydrolysis of 3,4-methylenedioxymethamphetamine (MDMA) metabolite conjugates in human, squirrel monkey, and rat plasma. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. Methamphetamine drug profile. [Link]
-
National Center for Biotechnology Information. (2018). The Application of a Desktop NMR Spectrometer in Drug Analysis. [Link]
-
Universitat de València. Spectral Assignments and Reference Data. [Link]
-
The Journal of Pharmacology and Experimental Therapeutics. The Effects of Methamphetamine on the Production of Free Radicals and Oxidative Stress. [Link]
-
National Center for Biotechnology Information. (2013). Rapid Quantification of Methamphetamine: Using Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) and Chemometrics. [Link]
-
PubChem. (+)-Methamphetamine hydrochloride. [Link]
-
Figshare. (2013). Typical ATR-FTIR spectra of Methamphetamine, a) High concentration {78.6%} b) Low concentration {10.3% cut with MSM (Methylsulphonylmethane)}. [Link]
-
ResearchGate. Precursors and routes of synthesis for S-(+)-methamphetamine and.... [Link]
-
University of Arkansas. Analysis of phase II metabolites of methamphetamine by solid- phase extraction and liquid chromatography with tandem mass spectrometric. [Link]
-
Scribd. (2004). Methamphetamine Synthesis via HI/Red P. [Link]
-
Wikipedia. Methamphetamine. [Link]
-
National Center for Biotechnology Information. (2016). The role of reactive oxygen species in methamphetamine self-administration and dopamine release in the nucleus accumbens. [Link]
-
PubMed. (2015). Methamphetamine oxidative stress, neurotoxicity, and functional deficits are modulated by nuclear factor-E2-related factor 2. [Link]
-
ResearchGate. Decomposition of methamphetamine and formation of N-methylmethamphetamine over 30 days in the presence of various concentrations of formalin (5, 10, or 20%) at pH 7. [Link]
Sources
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (+)-Methamphetamine hydrochloride | C10H16ClN | CID 66124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. unodc.org [unodc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. njns.nust.edu.pk [njns.nust.edu.pk]
- 8. scispace.com [scispace.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. The role of reactive oxygen species in methamphetamine self-administration and dopamine release in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methamphetamine oxidative stress, neurotoxicity, and functional deficits are modulated by nuclear factor-E2-related factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selection and optimization of hydrolysis conditions for the quantification of urinary metabolites of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Dextroamphetamine Sulfate and Methamphetamine Hydrochloride from D-Phenylalanine - [www.rhodium.ws] [chemistry.mdma.ch]
- 14. scribd.com [scribd.com]
- 15. sog.unc.edu [sog.unc.edu]
